molecular formula C10H14ClNO B8642290 3-(3-Chloro-4-methoxyphenyl)propan-1-amine

3-(3-Chloro-4-methoxyphenyl)propan-1-amine

Cat. No. B8642290
M. Wt: 199.68 g/mol
InChI Key: JNYBEYFJBGLAGE-UHFFFAOYSA-N
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Patent
US06849649B2

Procedure details

4-Methoxy-benzaldehyde (Aldrich) (42 g, 0.31 mole) and pyridine (0.6 ml, catalytic) were stirred together under nitrogen and sulfuryl chloride (51 g, 0.37 mole) added over 30 min, maintaining the internal temperature of the reaction at between 25 and 30° C. There was a vigorous evolution of gas. The mixture was stirred at room temperature for a further 30 min, and then warmed to 70° C. for 4 h. Excess reagents were removed by evaporation in vacuo and the residue taken up in 50 ml diisopropyl ether and poured onto 500 ml hexane with vigorous stirring, from which the product precipitates. The solid was filtered off and washed with hexane and then dried in vacuo to give the title product (40.3 g, 77%), m.p. 55-56° C.; 1HNMR (400 MHz, CDCl3) δ: 3.99 (s, 3H), 7.05 (dd, 1H), 7.91 (d, 1H), 9.86 (s, 1H); Anal. Found: C, 56.13; H, 4.14%. C8H7ClO2 requires C, 56.33; H, 4.14%.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.S(Cl)([Cl:14])(=O)=O.[N:16]1C=CC=[CH:18][CH:17]=1>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][CH2:18][CH2:17][NH2:16])=[CH:5][C:4]=1[Cl:14]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the internal temperature of the reaction at between 25 and 30° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 70° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess reagents were removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
poured onto 500 ml hexane with vigorous stirring, from which the product
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCCN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.